N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide

Description

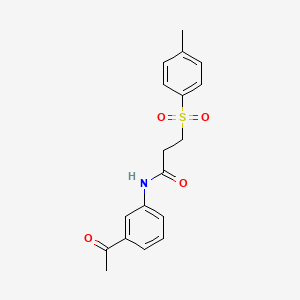

N-(3-Acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide is a synthetic propanamide derivative characterized by a 3-acetylphenyl group attached to the amide nitrogen and a 4-methylbenzenesulfonyl moiety at the propanamide chain.

Key structural features:

- Acetyl substitution: The 3-acetylphenyl group introduces a ketone functionality, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)11-10-18(21)19-16-5-3-4-15(12-16)14(2)20/h3-9,12H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWAOCMYGAQEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide typically involves a multi-step process:

Acetylation: The starting material, 3-aminophenyl, undergoes acetylation to form 3-acetylaminophenyl.

Sulfonylation: The acetylated product is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the reaction of the sulfonylated intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Carboxylic acids.

Reduction: Sulfides.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide with structurally related propanamide derivatives from the evidence:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., chlorine in 7k, 7m ) increase molecular weight and may enhance binding to hydrophobic targets. Methyl groups (e.g., 4-methylbenzenesulfonyl in the target compound vs. Aromatic substituents: The 3-acetylphenyl group in the target compound differs from ethyl or methylphenyl groups in analogs, which could alter metabolic stability .

- Synthetic Yields: Compounds with simpler substituents (e.g., 4-aminopyridine in ) achieved higher yields (94.3%) compared to bulkier analogs (e.g., 7m: 73%) .

Enzyme Inhibition

- Cathepsin S Inhibition : Compound 29 (), a propanamide derivative with difluorobenzyl and trifluoroethyl groups, showed potent inhibition of CatS (IC₅₀: 1–10 μM) . The target compound’s 4-methylbenzenesulfonyl group may similarly enhance enzyme binding through hydrophobic interactions.

Receptor Modulation

- Androgen Receptor Antagonism: Bicalutamide () demonstrates that fluorophenylsulfonyl and cyano groups are critical for androgen receptor binding . The target compound lacks these groups but shares the sulfonamide scaffold, which may support alternative receptor interactions.

- GLUT4 Modulation : Analogs in with benzimidazole-sulfonamides bind to GLUT4, indicating that sulfonyl groups are key to glucose transporter interactions .

Toxicity Profile

- Hemolytic Potential: Compounds 7a-q () were evaluated for hemolysis, with toxicity correlated to bulkier substituents . The target compound’s acetyl group may reduce hemolytic risk compared to chlorinated analogs.

Spectroscopic and Analytical Data

- IR/NMR Trends :

Biological Activity

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a propanamide backbone with an acetyl group at one end and a sulfonamide group at the other. This unique structure is believed to contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The compound's sulfonamide moiety is particularly relevant in modulating enzyme activity, potentially leading to therapeutic effects against certain diseases.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations that are achievable in clinical settings. This suggests potential for development as an antimicrobial agent.

Case Study 2: Anticancer Potential

Another investigation focused on the compound's effects on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in significant cell death, attributed to the activation of caspase pathways involved in apoptosis. These findings underscore the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.